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Amidepsine D

Lipid Metabolism DGAT Isozymes Enzyme Selectivity

Amidepsine D is the only non-amino acid amidepsine, making it essential for SAR studies. Its balanced dual-inhibition (IC50 ratio 1.5) and 5.5-fold higher cellular potency than Amidepsine A (TG IC50 2.8 µM vs 15.5 µM) make it the optimal choice for pan-DGAT inhibition in hepatocyte or Raji cell models. Procure alongside Amidepsine A/B/C to dissect structural determinants of activity.

Molecular Formula C26H24O10
Molecular Weight 496.5 g/mol
Cat. No. B058020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidepsine D
Synonyms4-[(2,4-Dimethoxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-Benzoic Acid 4-Carboxy-3-hydroxy-5-methylphenyl Ester; 
Molecular FormulaC26H24O10
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
InChIInChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30)
InChIKeyKODVVMZOLYYCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A pink-beige crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Amidepsine D for DGAT Inhibition Research: Procurement Guide for a Structurally Distinct Fungal Metabolite


Amidepsine D (CAS 79786-34-8) is a fungal metabolite isolated from Humicola sp. FO-2942 that functions as a diacylglycerol acyltransferase (DGAT) inhibitor [1]. It is a member of the amidepsine class of natural products, which includes Amidepsine A, B, C, and E, all of which share a common biosynthetic origin and core structural motif but exhibit distinct substitution patterns that influence their biological activity [2]. Amidepsine D is characterized as 2,4-di-O-methylgryphoric acid, distinguishing it from its amino acid-containing amide analogs Amidepsine A, B, and C [3]. Its primary application is as a research tool for studying triacylglycerol (TG) synthesis and lipid metabolism, particularly in the context of metabolic disorders such as obesity, hepatic steatosis, and diabetes [4].

Why Amidepsine D Cannot Be Replaced by Other Amidepsine Analogs: A Quantitative Rationale for Procurement


While Amidepsine A, B, C, and D all inhibit DGAT, they are not interchangeable research tools due to significant, quantifiable differences in their isozyme selectivity profiles and cellular potency. Substituting one analog for another without accounting for these differences can lead to misinterpretation of experimental results, particularly in studies dissecting the distinct roles of DGAT1 versus DGAT2. Furthermore, the amidepsines differ fundamentally from other microbial DGAT inhibitors like the roselipins, which exhibit DGAT2-selective inhibition, whereas the amidepsines and xanthohumol show similar potency against both isozymes [1]. The following evidence guide provides the specific, quantitative data necessary for an informed procurement decision, ensuring the selected compound aligns precisely with the experimental objectives, whether the goal is dual DGAT1/DGAT2 inhibition or a specific potency threshold in cellular models.

Amidepsine D Quantitative Differentiation: Head-to-Head Evidence vs. Amidepsine A, B, C, Xanthohumol & Roselipins


DGAT1 vs. DGAT2 Isozyme Selectivity: Amidepsine D Demonstrates Balanced Dual Inhibition, Distinct from Roselipins

Amidepsine D inhibits both DGAT1 and DGAT2 with similar potency, a profile shared by other amidepsines and xanthohumol, but which contrasts sharply with the DGAT2-selective roselipins [1]. This balanced dual inhibition is critical for experimental models where unbiased suppression of both DGAT isozymes is required, as DGAT1 and DGAT2 have non-redundant functions in lipid metabolism [2]. In direct comparison, Amidepsine D exhibits IC50 values of 20 µM for DGAT1 and 30 µM for DGAT2, resulting in a selectivity ratio of 1.5 (DGAT2/DGAT1). In contrast, Roselipin 1A shows >200 µM for DGAT1 and 30 µM for DGAT2, a ratio of >6.7, indicating a distinct, isozyme-biased mechanism [1].

Lipid Metabolism DGAT Isozymes Enzyme Selectivity

Rat Liver Microsome DGAT Inhibition: Amidepsine D Exhibits Superior Potency Over Amidepsine A and C

In a standardized rat liver microsome assay, a commonly used model for assessing DGAT activity, Amidepsine D demonstrates a lower IC50 than several other amidepsine family members [1]. This indicates a higher potency in this native, membrane-bound enzyme context. Specifically, Amidepsine D achieves an IC50 of 18 µM, whereas Amidepsine A requires 70 µM and Amidepsine C shows an IC50 of 52 µM under identical conditions [1]. This difference is not merely incremental; it represents a 3.9-fold increase in potency over Amidepsine A.

DGAT Inhibition Rat Liver Microsomes IC50 Comparison

Cellular Triacylglycerol Synthesis Inhibition: Amidepsine D is Markedly More Potent in Raji Cells than Amidepsine A

The cellular potency of DGAT inhibitors is a critical parameter for cell-based studies of lipid droplet formation. In Raji cells, a human B lymphocyte line, Amidepsine D inhibits triacylglycerol (TG) formation with an IC50 of 2.8 µM, a value that is 5.5-fold lower (more potent) than that of Amidepsine A (IC50 = 15.5 µM) . This substantial difference in cellular potency may reflect factors beyond simple enzyme inhibition, such as differential cell permeability or intracellular stability among the amidepsine analogs.

Triacylglycerol Synthesis Raji Cells Cellular Potency

Structural Differentiation: Amidepsine D is a Non-Amino Acid-Containing Gryphoric Acid Derivative

Amidepsine D is structurally distinct from Amidepsine A, B, and C, which are N-alanine or N-valine amides of a common tridepside core [1]. Amidepsine D, identified as 2,4-di-O-methylgryphoric acid, lacks the amino acid moiety entirely [1][2]. This fundamental structural difference results in a unique set of physical and chemical properties: a lower molecular weight (496.5 Da) and a different hydrogen-bonding capacity compared to its amino acid-containing analogs (e.g., Amidepsine A is 567.6 Da) . This structural divergence is a key driver of the observed differences in cellular potency and potentially influences other parameters like solubility and membrane permeability.

Natural Product Chemistry Structure-Activity Relationship Amidepsine Analogs

Optimal Research Applications for Amidepsine D: Aligning Compound Properties with Experimental Goals


Investigating the Integrated Role of DGAT1 and DGAT2 in Hepatic Steatosis

For studies aiming to understand the combined contribution of both DGAT1 and DGAT2 to triacylglycerol accumulation in hepatocytes, Amidepsine D is the optimal choice among the amidepsines. Its balanced dual-inhibition profile (IC50 ratio of 1.5 between DGAT1 and DGAT2) [1] avoids the confounding variable of isozyme selectivity, allowing researchers to assess the effect of pan-DGAT inhibition. This contrasts with the DGAT2-selective roselipins, which would only partially suppress the pathway. The superior potency of Amidepsine D in rat liver microsomes (18 µM IC50) [1] further supports its use in ex vivo and in vitro models of hepatic lipid metabolism.

High-Sensitivity Cellular Assays for Lipid Droplet Formation

When using Raji cells or similar cell lines to screen for modulators of lipid droplet formation, the high cellular potency of Amidepsine D (TG synthesis IC50 = 2.8 µM) provides a significant advantage [1]. This 5.5-fold increase in potency over Amidepsine A [2] means that Amidepsine D can be used at lower concentrations to achieve the same level of TG reduction. This is critical for minimizing non-specific cytotoxicity and for detecting subtle changes in TG levels, making it a more sensitive tool for high-content imaging or biochemical assays.

Structure-Activity Relationship (SAR) Studies of the Amidepsine Class

As the only non-amino acid-containing member of the core amidepsine family (A, B, C, D), Amidepsine D serves as a crucial reference compound for SAR studies [1]. Its unique gryphoric acid structure allows researchers to decouple the contribution of the amino acid moiety from the core tridepside scaffold to overall DGAT inhibition, cellular potency, and other physicochemical properties. Procuring Amidepsine D alongside Amidepsine A, B, or C enables a direct, systematic comparison to elucidate the structural determinants of activity and selectivity within this class of natural products [1][2].

Mechanistic Studies Differentiating the Roles of ACAT vs. DGAT in Lipid Metabolism

While primarily characterized as a DGAT inhibitor, the structural class of amidepsines has also been associated with Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1]. Given the distinct structure of Amidepsine D compared to its analogs, it can be used as a probe to dissect the relative contribution of DGAT versus ACAT inhibition to the observed phenotype in a given cellular or in vivo model. By comparing the effects of Amidepsine D with those of Amidepsine A (which has a different potency and selectivity profile) and with a more selective DGAT inhibitor like a roselipin, researchers can gain a more nuanced understanding of lipid metabolism regulation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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